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molecular formula C7H6INO B8676632 N-[(4-iodophenyl)methylidene]hydroxylamine

N-[(4-iodophenyl)methylidene]hydroxylamine

Cat. No. B8676632
M. Wt: 247.03 g/mol
InChI Key: NVYLBKHPSREQBQ-UHFFFAOYSA-N
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Patent
US08912198B2

Procedure details

To a stirred suspension of 4-iodobenzaldehyde (2000 mg, 8.620 mmol) in ethanol (9.000 mL) cooled in an ice bath, hydroxylamine (569.4 μL of 50% w/v, 8.620 mmol) was added and the reaction was removed from ice bath and stirred at rt for 1 h. After this time the reaction mixture was heated at 50° C. for 1 h and then cooled to rt and concentrated in vacuo to leave the title compound as a white solid (2.03 g, 95% yield); 1H NMR (400 MHz, DMSO) d 7.38 (m, 2H), 7.76 (m, 2H), 8.11 (s, 1H) and 11.37 (s, 1H) ppm; MS (ES+) 248.1.
Quantity
2000 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
569.4 μL
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[NH2:10][OH:11]>C(O)C>[I:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[N:10][OH:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2000 mg
Type
reactant
Smiles
IC1=CC=C(C=O)C=C1
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
569.4 μL
Type
reactant
Smiles
NO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the reaction was removed from ice bath
TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction mixture was heated at 50° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=CC=C(C=NO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.03 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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